molecular formula C12H19ClFN B1484886 [3-(4-Fluorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride CAS No. 2097960-38-6

[3-(4-Fluorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride

Cat. No.: B1484886
CAS No.: 2097960-38-6
M. Wt: 231.74 g/mol
InChI Key: QFZWTWLTGBXVDJ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride: is a chemical compound that features a fluorinated aromatic ring and a tertiary amine structure

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: In biological research, it may be used to study the effects of fluorinated aromatic compounds on biological systems, including their interactions with enzymes and receptors.

Industry: In the materials science industry, the compound can be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties.

Biochemical Analysis

Biochemical Properties

3-(4-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity and downstream signaling pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .

Cellular Effects

The effects of 3-(4-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling cascades, leading to changes in gene expression profiles. This modulation can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, 3-(4-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. This binding often involves specific interactions with amino acid residues in the active site of the enzyme. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 3-(4-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve a noticeable biological response. Toxicity studies have indicated that high doses of the compound can cause adverse effects such as organ damage or systemic toxicity .

Metabolic Pathways

3-(4-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and alter metabolite levels within the cell. The compound may undergo biotransformation, leading to the formation of metabolites that can have distinct biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride typically involves the alkylation of [4-fluorophenyl]acetonitrile with 2,2-dimethylpropylamine, followed by reduction and subsequent methylation. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon may be used to facilitate hydrogenation steps, and automated systems can be employed to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, which is a crucial step in its synthesis.

    Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate.

Major Products:

    Oxidation: N-oxides of the amine group.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride
  • 3-(4-Bromophenyl)-2,2-dimethylpropylamine hydrochloride
  • 3-(4-Methylphenyl)-2,2-dimethylpropylamine hydrochloride

Uniqueness: The presence of the fluorine atom in 3-(4-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride imparts unique properties such as increased metabolic stability and altered electronic characteristics, which can enhance its performance in various applications compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

3-(4-fluorophenyl)-N,2,2-trimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN.ClH/c1-12(2,9-14-3)8-10-4-6-11(13)7-5-10;/h4-7,14H,8-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZWTWLTGBXVDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)F)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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